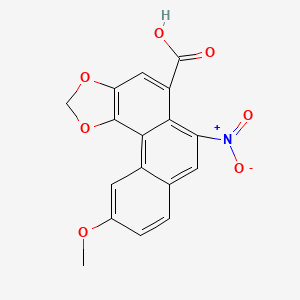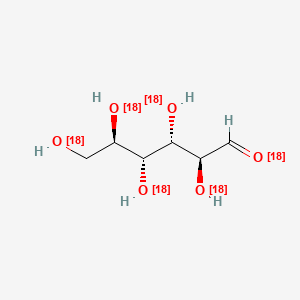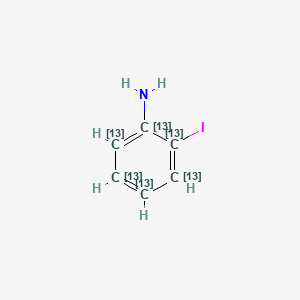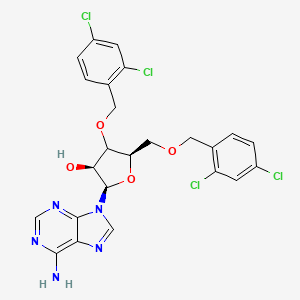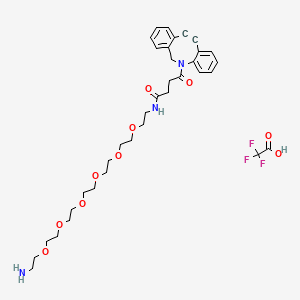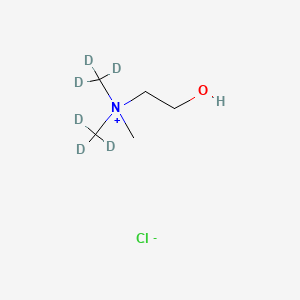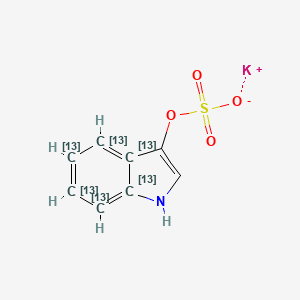
Indoxyl Sulfate Potassium Salt-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indoxyl Sulfate Potassium Salt-13C6 is a labeled compound used primarily in scientific research. It is a derivative of indoxyl sulfate, which is a metabolite of dietary L-tryptophan. This compound is often used in mass spectrometry and other analytical techniques due to its isotopic labeling with carbon-13. The molecular formula for this compound is C8H7NO4S.K, and it has a molecular weight of 257.26 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indoxyl Sulfate Potassium Salt-13C6 typically involves the incorporation of carbon-13 into the indoxyl sulfate molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. One common method involves the reaction of indoxyl with sulfuric acid in the presence of a potassium salt to form the potassium salt of indoxyl sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled precursors and stringent reaction conditions to ensure the incorporation of carbon-13. The final product is purified using techniques such as crystallization and chromatography to achieve the desired isotopic purity and chemical purity .
Análisis De Reacciones Químicas
Types of Reactions
Indoxyl Sulfate Potassium Salt-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to study the compound’s behavior and properties under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize indoxyl sulfate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce indoxyl sulfate.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indoxyl sulfate can lead to the formation of indigo dye, while reduction can yield indoxyl .
Aplicaciones Científicas De Investigación
Indoxyl Sulfate Potassium Salt-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of indoxyl sulfate in various samples.
Biology: Employed in studies of metabolic pathways involving tryptophan and its metabolites.
Medicine: Investigated for its role as a uremic toxin in chronic kidney disease and its potential as a biomarker for renal function.
Industry: Utilized in the production of isotopically labeled compounds for research and development
Mecanismo De Acción
Indoxyl Sulfate Potassium Salt-13C6 exerts its effects through its interaction with various molecular targets and pathways. As a metabolite of tryptophan, it is involved in the metabolic pathway that converts tryptophan to indole and subsequently to indoxyl sulfate. Indoxyl sulfate is known to act as a uremic toxin, stimulating glomerular sclerosis and renal interstitial fibrosis. It also affects vascular function and contributes to the progression of chronic kidney disease .
Comparación Con Compuestos Similares
Similar Compounds
Indoxyl Sulfate: The non-labeled version of Indoxyl Sulfate Potassium Salt-13C6, used in similar research applications.
Indole-3-acetic acid: A plant hormone derived from tryptophan, involved in various physiological processes .
Uniqueness
The uniqueness of this compound lies in its isotopic labeling with carbon-13, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise quantification and tracking of the compound in various biological and chemical systems .
Propiedades
Fórmula molecular |
C8H6KNO4S |
|---|---|
Peso molecular |
257.26 g/mol |
Nombre IUPAC |
potassium;1H-indol-3-yl sulfate |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1+1,2+1,3+1,4+1,6+1,7+1; |
Clave InChI |
MDAWATNFDJIBBD-BTZXTVEYSA-M |
SMILES isomérico |
C1=C([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2N1)OS(=O)(=O)[O-].[K+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


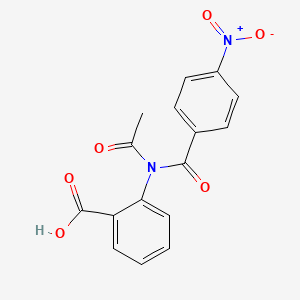

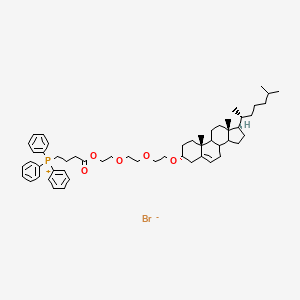
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)

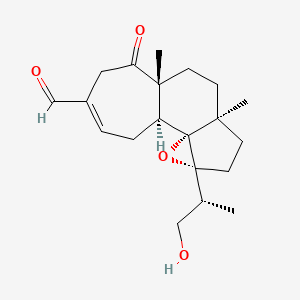
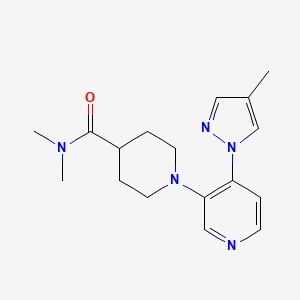
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
